molecular formula C15H22N2O4S B2476772 N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 2034540-96-8

N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No. B2476772
CAS RN: 2034540-96-8
M. Wt: 326.41
InChI Key: VEFISYCBUPBOBB-UHFFFAOYSA-N
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Description

N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide, also known as DMOX, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMOX belongs to the class of oxalamide derivatives, which have been found to exhibit various biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement has been developed. This method is operationally simple, high yielding, and provides a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Ligand Properties and Complex Formation

  • The treatment of 2,6-bis(oxazolinyl)phenyl bromide with n-BuLi leads to the formation of a Phebox-Li complex. Subsequent transmetalation with [SnClMe3] affords a Phebox-Sn complex. The structural properties and NMR spectra of these complexes were investigated, providing insights into chelation and coordination modes in transition metal complexes (Stol et al., 2005).

Material Sciences and Catalysis

  • Nickel (II) complexes of o-phenylenebis(N′-methyloxamidate) and related ligands were synthesized and characterized for electrocatalytic water oxidation in basic phosphate buffer solution. These studies reveal the stability and catalytic mechanism of nickel-based homogeneous electrochemical water oxidation catalysts (Lin et al., 2017).
  • The N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) was investigated as a soluble-type nucleator for the fast crystallization of Poly(l-Lactide) (PLLA), demonstrating the impact of thermal history and shear flow on the crystallization behavior of PLLA/OXA samples (Shen et al., 2016).

properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(21-3,10-20-2)9-16-13(18)14(19)17-11-6-5-7-12(8-11)22-4/h5-8H,9-10H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFISYCBUPBOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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